2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique structural properties and versatile applications in various fields, including materials science, medicinal chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The key steps include the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants . Alternatively, the synthesis can be performed sequentially, where each intermediate is isolated and purified before proceeding to the next step .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often employs high-throughput methods to ensure efficiency and scalability. These methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine, chlorine) . Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as:
- 3-Phenyl-2,4-dihydro-1,3-benzoxazine
- 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-chlorophenyl, hexyl, and methyl groups, which confer distinct chemical and physical properties . These features make it particularly suitable for certain applications, such as in the development of high-performance materials and potential therapeutic agents .
Properties
Molecular Formula |
C23H27ClN2O |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H27ClN2O/c1-3-4-5-8-15-23(2)26-21(19-9-6-7-10-22(19)27-23)16-20(25-26)17-11-13-18(24)14-12-17/h6-7,9-14,21H,3-5,8,15-16H2,1-2H3 |
InChI Key |
FZKULYFBGDSOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1)C |
Origin of Product |
United States |
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